N-Acetyl-L-alanine

Catalog No.
S1767971
CAS No.
97-69-8
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanine

CAS Number

97-69-8

Product Name

N-Acetyl-L-alanine

IUPAC Name

(2S)-2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

KTHDTJVBEPMMGL-VKHMYHEASA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-L-alanine;97-69-8;Ac-Ala-OH;acetyl-l-alanine;Acetylalanine;N-ACETYLALANINE;(2S)-2-acetamidopropanoicacid;L-N-Acetylalanine;Alanine,N-acetyl-;(S)-N-Acetylalanine;N-Acetyl-(S)-alanine;(S)-(-)-N-Acetylalanine;(S)-2-Acetylamino-propionicacid;KTHDTJVBEPMMGL-VKHMYHEASA-N;Sudismase;Alanine,N-acetyl-,L-;Sudismase[INN];AmbotzAAA1911;PubChem12857;AC1L3EYN;AC1Q5JQQ;N-Acetyl-L-alpha-alanine;CH3CONHCH(CH3)COOH;UNII-26C4VY6Z0M;UNII-OZ9YA0932I

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C

N-Acetyl-L-alanine as a Metabolite:

N-Acetyl-L-alanine (NAA) is a naturally occurring molecule found in various organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli) []. It is a modified form of the amino acid L-alanine, where an acetyl group is attached to the nitrogen atom at its N-terminus []. NAA is a product of protein degradation by specific enzymes called N-acetyltransferases []. Interestingly, around 85% of human and 68% of yeast proteins undergo this N-terminal acetylation process, highlighting its widespread importance [].

Potential Role in Health and Disease:

While the specific biological functions of NAA remain under investigation, its presence in various organisms suggests potential roles in health and disease.

  • Uremic Toxin: Studies suggest NAA might act as a uremic toxin [, ]. Uremic toxins are waste products generated by the body and normally cleared by the kidneys. However, in individuals with compromised kidney function, these toxins can accumulate and contribute to various health problems, including kidney damage, cardiovascular disease, and neurological deficits [].

Research Applications:

NAA, due to its unique chemical properties and potential role in health, is being explored in various scientific research fields:

  • Understanding Protein Function: NAA can serve as a marker for protein N-terminal acetylation, a process crucial for protein stability and function []. Studying NAA levels in cells or tissues can help researchers understand protein dynamics and their potential involvement in disease development.
  • Developing Diagnostic Tools: NAA might hold potential as a biomarker for certain diseases associated with altered protein acetylation patterns. Further research is needed to validate its use in clinical settings.
  • Exploring Therapeutic Applications: The potential role of NAA in various diseases necessitates further investigation to determine its potential as a therapeutic target or a component of therapeutic strategies.
Origin

N-Acetyl-L-alanine can be produced in the body by the enzyme ribosomal alanine N-acetyltransferase (NAT) which attaches an acetyl group from acetyl-CoA to proteins with an N-terminal alanine []. It can also be found naturally in various organisms like baker's yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), and some bacteria strains [].

Significance

N-Acetyl-L-alanine is a minor component of proteins and doesn't directly participate in protein structure formation. However, its presence on the N-terminus of proteins can influence protein stability, folding, and interactions with other molecules []. Additionally, N-Acetyl-L-alanine serves as a substrate for enzymes like N-acylpeptide hydrolases, which are involved in protein degradation [].


Molecular Structure Analysis

N-Acetyl-L-alanine has the chemical formula C5H9NO3. Its key structural features include:

  • Central Carbon Chain: A three-carbon chain forms the backbone, with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other.
  • L-Alanine Core: The amino group has a methyl group (CH3) attached, making it an L-alanine molecule.
  • N-terminal Acetylation: An acetyl group (COCH3) is attached to the nitrogen atom of the amino group, replacing a hydrogen atom. This modification distinguishes N-Acetyl-L-alanine from L-alanine.

The specific spatial arrangement of these groups determines its overall 3D structure, which can be crucial for its interactions with other molecules.


Chemical Reactions Analysis

Synthesis:

The primary biological synthesis of N-Acetyl-L-alanine occurs through the enzyme ribosomal alanine N-acetyltransferase:

Protein (N-terminal Ala) + Acetyl-CoA  ->  Protein (N-terminal Ac-Ala) + CoA

where Ala represents alanine and Ac-Ala represents N-acetylalanine [].

Other Reactions:

N-Acetyl-L-alanine can be a substrate for various enzymes, including N-acylpeptide hydrolases, which cleave the N-acetyl group:

N-Acetyl-L-alanine + H2O -> L-alanine + Acetate

The specific reactions N-Acetyl-L-alanine participates in depend on the cellular context and the enzymes present.


Physical And Chemical Properties Analysis

  • Molecular Weight: 131.13 g/mol []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in water [].
  • Stability: Relatively stable under physiological conditions [].

N-Acetyl-L-alanine, when present on the N-terminus of proteins, can influence their properties through several mechanisms:

  • Altered Protein-Protein Interactions: The acetyl group can sterically hinder or create new binding sites for other proteins [].
  • Regulation of Protein Function: N-acetylation can affect protein folding or activity by altering its interaction with cellular machinery.
  • Targeting for Degradation: N-terminal acetylation can be a signal for protein degradation by specific proteases [].

Physical Description

Solid

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

110294-55-8
97-69-8

Wikipedia

N-Acetylalanine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

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